2-(4-fluorophenyl)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
The compound 2-(4-fluorophenyl)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a fluorinated imidazole derivative characterized by a 4,5-dihydroimidazole core substituted with a 3-fluorobenzylsulfanyl group and a 4-fluorophenyl-acetyl moiety. The dual fluorophenyl substituents may contribute to increased lipophilicity and metabolic stability, common strategies in medicinal chemistry optimization .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2OS/c19-15-6-4-13(5-7-15)11-17(23)22-9-8-21-18(22)24-12-14-2-1-3-16(20)10-14/h1-7,10H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDLSUMFCVDFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol or sulfide compound.
Attachment of the fluorophenyl groups: This can be done through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and bases.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong interactions with biological targets.
Comparison with Similar Compounds
Halogen Substitution: Fluorine vs. Chlorine
The compound 2-(4-chlorophenyl)-1-(2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one () shares the same dihydroimidazole core and ethanone linkage but substitutes the 4-fluorophenyl group with a 4-chlorophenyl moiety. For example, chlorinated analogs often exhibit higher logP values, influencing pharmacokinetic profiles .
Fluorine Position: 4-Fluorophenyl vs. 3-Fluorobenzyl
In 2-[(3-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1-(prop-2-yn-1-yl)-1H-imidazole (), the fluorine is positioned at the 3-site of the benzylsulfonyl group. This substitution pattern may sterically hinder interactions compared to the 4-fluorophenyl group in the target compound. Additionally, sulfonyl groups (as in ) are more polar and electron-deficient than sulfanyl groups, which could reduce membrane permeability but enhance hydrogen-bonding capabilities .
Heterocyclic Core Modifications
Dihydroimidazole vs. Triazole
The triazole derivative 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replaces the dihydroimidazole core with a triazole ring. Triazoles are fully aromatic and exhibit stronger π-π stacking interactions, which can enhance binding to aromatic residues in enzymes. However, the reduced flexibility of triazoles may limit conformational adaptability compared to dihydroimidazoles .
Fully Saturated vs. Partially Saturated Cores
Compounds like 4-{4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl}phenol () retain a fully aromatic imidazole core.
Sulfur Oxidation State: Sulfanyl vs. Sulfonyl
The sulfanyl (-S-) group in the target compound contrasts with sulfonyl (-SO₂-) groups in analogs like ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (). Sulfonyl groups increase polarity and oxidative stability but may reduce passive diffusion across biological membranes. Sulfanyl groups, being less oxidized, retain higher lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .
Implications for Drug Design
The structural variations observed in analogs highlight critical design considerations:
- Fluorine Substitution : Fluorinated phenyl groups balance lipophilicity and electronic effects, enhancing bioavailability and target affinity.
- Sulfur Oxidation State : Sulfanyl groups favor lipophilicity, while sulfonyl groups improve solubility and metabolic resistance.
- Heterocycle Saturation : Partially saturated cores (e.g., dihydroimidazole) offer conformational adaptability, which may be advantageous in modulating receptor interactions.
Future studies should prioritize synthetic routes (e.g., adapting ’s glacial acetic acid reflux or ’s sodium ethoxide-mediated alkylation) and crystallographic validation using tools like SHELXL () to resolve the target compound’s 3D structure .
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C17H16F2N2OS
- Molecular Weight : 334.38 g/mol
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : The presence of sulfur and fluorine atoms in the structure suggests potential interactions with microbial enzymes, inhibiting growth.
- Antitumor Properties : Studies show that imidazole derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
A study conducted by Khan et al. (2005) demonstrated that compounds with similar structural motifs exhibited significant antimicrobial properties against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of enzyme activity.
Antitumor Effects
Research by Galal et al. (2009) highlighted the antitumor effects of related compounds, indicating that they can inhibit tumor growth in vitro. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study 1: Antimicrobial Efficacy
In a comparative study, a series of fluorinated imidazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting a potent antimicrobial effect.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of imidazole derivatives revealed that the compound significantly reduced cell viability in human breast cancer cell lines (MCF-7). The IC50 value was determined to be 15 µM, indicating substantial cytotoxicity.
Table 1: Biological Activity Summary
| Activity Type | Assessed Property | Result |
|---|---|---|
| Antimicrobial | MIC against S. aureus | 32 µg/mL |
| Antimicrobial | MIC against E. coli | 32 µg/mL |
| Antitumor | IC50 in MCF-7 cells | 15 µM |
Table 2: Comparison with Related Compounds
| Compound Name | MIC (S. aureus) | IC50 (MCF-7) |
|---|---|---|
| 2-(4-fluorophenyl)-1-(...) | 32 µg/mL | 15 µM |
| Related Compound A | 64 µg/mL | 20 µM |
| Related Compound B | 16 µg/mL | 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
